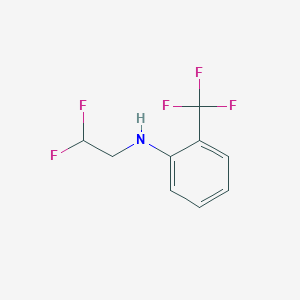

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

Description

Overview of Fluorinated Anilines

Fluorinated anilines constitute a fundamental class of organofluorine compounds characterized by the incorporation of fluorine atoms or fluorine-containing groups into the aniline molecular framework. These compounds exhibit distinctive chemical properties compared to their non-fluorinated counterparts due to the unique electronic effects imparted by fluorine substitution. The presence of fluorine atoms enhances electron-withdrawing effects, making the amine more reactive and creating unique pathways in organic synthesis. Research has demonstrated that aromatic amines such as fluoroanilines serve as key intermediates in the pharmaceutical industry, where they can be used to synthesize various biologically active compounds.

The structural diversity within fluorinated anilines encompasses multiple substitution patterns, including ortho, meta, and para positions on the benzene ring, as well as various fluorinated alkyl substituents on the nitrogen atom. For instance, 4-fluoroaniline is characterized as a colorless liquid with the formula FC₆H₄NH₂, representing one of three isomers of fluoroaniline. Similarly, 3-fluoroaniline features a fluorine atom substituted onto an aniline molecule, which significantly alters its chemical properties and potential applications. The incorporation of fluorine into these aromatic amine systems creates compounds with enhanced stability, altered reactivity patterns, and improved biological activity profiles.

Analytical characterization of fluorinated anilines reveals distinctive physical properties that distinguish them from conventional anilines. Data from chemical databases indicates that 4-fluoroaniline exhibits a melting point of -1.9 degrees Celsius, a boiling point of 187 degrees Celsius at 767 millimeters of mercury, and a density of 1.173 grams per milliliter at 25 degrees Celsius. The water solubility of this compound is recorded at 33 grams per liter at 20 degrees Celsius, demonstrating the influence of fluorine substitution on solubility characteristics. These physical properties reflect the fundamental changes that fluorine incorporation brings to the molecular behavior of aniline derivatives.

Historical Context of Trifluoromethyl-Substituted Aromatics

The development of trifluoromethyl-substituted aromatic compounds has its origins in early twentieth-century fluorine chemistry research, with significant contributions from pioneering chemists who recognized the unique properties imparted by trifluoromethyl groups. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic studies into these compounds. An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride chemistry, where benzotrichloride was reacted with antimony trifluoride to form phenyl difluoromethyl chloride and phenyl trifluoromethane.

The evolution of trifluoromethylation methodology progressed significantly through the mid-twentieth century, with important developments in the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride in synthetic protocols. The McLoughlin-Thrower reaction, introduced in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper as a catalyst. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations, establishing important precedents for modern synthetic approaches.

The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, followed by the groundbreaking work of Prakash and Olah in 1989, who first reported activation of trimethylsilyl trifluoromethane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. In the same year, Stahly described similar reactions for the synthesis of trifluoromethylated phenols and anilines, establishing methodologies that continue to influence contemporary research. These historical developments laid the foundation for the sophisticated trifluoromethylation chemistry practiced today, including the synthesis of complex compounds like N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline.

Specific methodologies for trifluoromethylaniline synthesis have been developed and refined over several decades, with patent literature documenting efficient preparation routes. Research has shown that 2-trifluoromethylaniline can be prepared through reductive treatment of 2-trifluoromethyl-nitrobenzene starting compounds, with yields reaching up to 95 percent of theoretical yield when using appropriate catalytic hydrogenation conditions. The process involves catalytic reduction and dechlorination using molecular hydrogen in polar reaction media, representing a significant advancement over earlier multi-step synthetic approaches.

Significance in Organofluorine Chemistry

Organofluorine chemistry represents one of the most rapidly expanding areas of modern synthetic chemistry, driven by the unique properties that fluorine imparts to organic molecules. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than bonds of carbon with other halogens. This exceptional bond strength, combined with the relatively short carbon-fluorine bond length of around 1.4 Angstroms, contributes to the high thermal and chemical stability of fluoroorganic compounds.

The unique electronic properties of fluorine, including its status as the most electronegative element with a value of 3.98, create distinctive molecular characteristics in organofluorine compounds. Fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10⁻²⁴ cubic centimeters, causing very weak dispersion forces between polyfluorinated molecules. This property results in often-observed boiling point reduction upon fluorination and contributes to the simultaneous hydrophobicity and lipophobicity of polyfluorinated compounds. These characteristics make fluorinated anilines particularly valuable in applications requiring specific solubility and stability profiles.

The incorporation of fluorine into aniline structures creates compounds with enhanced bioactivity and chemical stability, making them essential building blocks in pharmaceutical and agrochemical development. The trifluoromethyl group has become a veritable toolbox for synthetic chemists, unlocking new pathways and possibilities in organic synthesis. Research indicates that the presence of trifluoromethyl groups enhances electrical properties, leading to increased lipophilicity and improved interaction with biological targets. This combination of properties makes trifluoromethyl-substituted anilines particularly attractive for medicinal chemistry applications.

Contemporary research in organofluorine chemistry continues to explore novel synthetic methodologies for introducing fluorinated groups into aromatic amine systems. Recent studies have demonstrated that difluoroalkylation of anilines can be achieved via photoinduced methods, providing new synthetic routes to complex fluorinated structures. These developments represent ongoing efforts to expand the synthetic toolkit available for preparing fluorinated aniline derivatives with precisely controlled substitution patterns and properties.

Relationship to Parent Compound 2-(Trifluoromethyl)aniline

The parent compound 2-(trifluoromethyl)aniline serves as a fundamental structural template for understanding the properties and reactivity of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline. 2-(Trifluoromethyl)aniline typically appears as a colorless to pale yellow liquid and in its pure form can be clear and transparent. The presence of the trifluoromethyl group in this parent compound enhances electrical properties, leading to increased lipophilicity and improved interaction with biological targets. This compound is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes, demonstrating its versatility as an essential building block in complex molecular architectures.

The electron-withdrawing nature of the trifluoromethyl group significantly affects reactivity patterns, often making 2-(trifluoromethyl)aniline behave differently than its less-substituted counterparts. This characteristic is crucial for predicting reaction outcomes in synthetic pathways and understanding how additional fluorinated substituents, such as the difluoroethyl group in the target compound, might further modify chemical behavior. Research indicates that ongoing studies investigate the compound's behavior in various biochemical interactions, particularly in the context of developing new medications.

Table 1: Comparative Structural Data for Trifluoromethylaniline Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 g/mol | Single trifluoromethyl substituent at ortho position |

| N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | C₉H₈F₅N | 225.16 g/mol | Trifluoromethyl and difluoroethyl substituents |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 g/mol | Single trifluoromethyl substituent at para position |

The structural relationship between N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline and its parent compound involves the addition of a difluoroethyl group to the nitrogen atom, creating a more complex fluorinated structure. Computational data indicates that the target compound has a molecular formula of C₉H₈F₅N with a molecular weight of 225.16 grams per mole. The InChI key for this compound is ZCNVRRRMBCAJMU-UHFFFAOYSA-N, providing a unique chemical identifier for database searches and structural verification. Predicted collision cross section data for various adducts of this compound ranges from 131.8 to 191.9 square Angstroms, depending on the specific ionization mode.

The enhanced fluorination in N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline compared to the parent compound creates additional opportunities for unique chemical reactivity and biological activity. The combination of both trifluoromethyl and difluoroethyl substituents represents an advanced example of how multiple fluorinated groups can be incorporated into aniline structures to achieve specific property profiles. This structural complexity makes the compound particularly interesting for applications requiring precisely tuned electronic and steric properties.

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2-difluoroethyl bromide under basic conditions. A common base used in this reaction is potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of corresponding nitro or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound in Drug Discovery

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is being explored as a lead compound in drug discovery. Its fluorinated structure contributes to improved pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets. Research indicates that modifications in the molecular structure of compounds with similar functional groups can significantly affect their pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets reveal insights into its binding affinity. These studies are crucial for understanding how the difluoroethyl and trifluoromethyl groups influence interactions with enzymes or receptors, potentially leading to the development of new therapeutic agents.

Organic Synthesis Applications

C–H Activation and Selective Functionalization

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline serves as a starting material for selective C–F bond activation, which is a challenging task in organic synthesis. Researchers have employed Ni/NHC-catalyzed C–H alkylation methods that utilize this compound to achieve high enantio- and regioselectivity in the synthesis of complex fluorinated compounds.

Difluoromethylation Processes

The compound plays a role in late-stage difluoromethylation processes, enabling the incorporation of difluoromethyl groups into various organic frameworks. This is particularly useful for modifying existing drug candidates to enhance their bioactivity or alter their metabolic pathways .

Case Studies and Research Findings

Case Study: Synthesis Methodologies

Recent advancements in synthetic methodologies have demonstrated efficient routes for synthesizing N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline. Techniques such as copper-mediated difluoromethylation have been successfully applied to aryl iodides using this compound as a key reagent . The resulting products exhibit enhanced lipophilicity and potential for further functionalization.

Research on ADME Properties

Studies examining the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated compounds indicate that those containing difluoromethyl groups tend to display decreased lipophilicity but higher permeability compared to their trifluoromethyl counterparts. This finding suggests that N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline could be optimized for better pharmacokinetic profiles through careful structural modifications .

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline with structurally related fluorinated anilines, emphasizing substituent effects and applications:

*Calculated based on molecular formula.

Key Observations:

Fluorine Substitution Patterns: The trifluoromethyl group (-CF₃) is a common feature in agrochemicals (e.g., trifluralin) due to its electron-withdrawing nature, which enhances soil persistence and target binding .

Biological and Chemical Stability :

- Fluorine atoms reduce basicity of adjacent amines, improving metabolic stability and bioavailability . For example, trifluralin’s -CF₃ group contributes to its long-lasting herbicidal activity .

- The methoxyethyl substituent in may enhance solubility compared to the difluoroethyl group in the target compound.

Structural Diversity and Applications :

Biological Activity

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to an aniline structure. These fluorinated groups significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

- Molecular Formula : C9H8F5N

- Molecular Weight : 227.16 g/mol

- LogP : The presence of fluorine increases lipophilicity; for example, difluoromethylbenzene has a logP of 2.4, indicating enhanced membrane permeability compared to non-fluorinated analogs .

The biological activity of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.

- Target Interaction : The compound may inhibit specific enzymes or act as a receptor agonist/antagonist.

- Biochemical Pathways : It may influence pathways related to inflammation, cancer progression, or neuroactivity.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit anticancer properties. For instance, analogs with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Case Study : A study examined a series of trifluoromethyl-containing compounds that demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Properties

The anti-inflammatory potential of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline has been explored in preclinical models. Compounds with similar structures have been reported to reduce inflammatory markers in animal models .

- Research Findings : In vitro studies showed that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, a comparative analysis with structurally similar compounds is essential.

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | Moderate | Significant | Enzyme inhibition |

| Odanacatib | High | Low | Cathepsin K inhibition |

| Fludelone | High | Moderate | Microtubule stabilization |

Research Applications

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is utilized in various scientific research applications:

Q & A

Q. How can synthetic routes for N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline be optimized to improve yield and purity?

- Methodological Answer: The synthesis of fluorinated anilines often involves condensation or alkylation reactions. For example, analogous compounds like 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline are synthesized via condensation between acyl chlorides and fluorinated amines under mild conditions to avoid side reactions . To optimize yield:

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of reactive intermediates.

- Employ catalytic bases (e.g., KPO) to enhance nucleophilicity of the amine group .

- Monitor reaction progress via HPLC or GC-MS to identify by-products (e.g., unreacted 2-(trifluoromethyl)aniline) and adjust stoichiometry .

Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using fluorinated solvents like hexafluoroisopropanol .

Q. What spectroscopic techniques are most effective for characterizing N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline?

- Methodological Answer:

- : Critical for resolving signals from CF and CF groups. For example, trifluoromethyl groups typically resonate at δ -60 to -65 ppm, while difluoroethyl groups appear at δ -120 to -130 ppm .

- : Aromatic protons adjacent to the trifluoromethyl group show downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- HRMS (ESI/APCI) : Confirm molecular weight (expected ~265.27 g/mol based on analogous structures) and isotopic patterns from fluorine atoms .

- FT-IR : Identify N-H stretches (3300–3400 cm) and C-F vibrations (1100–1250 cm) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and difluoroethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The trifluoromethyl group is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring toward electrophilic substitution but enhances stability in radical or nucleophilic reactions. The difluoroethyl group introduces steric hindrance and polarizes adjacent bonds, affecting regioselectivity. For example:

- In Suzuki-Miyaura coupling , the EWG directs coupling to the para position of the aniline ring. Use Pd(OAc)/SPhos catalysts to mitigate steric challenges from fluorine substituents .

- For Buchwald-Hartwig amination , employ BrettPhos or RuPhos ligands to activate the C-N bond in fluorinated aryl halides .

Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

- Methodological Answer: Discrepancies in bioactivity data (e.g., IC values) may arise from:

- Solubility differences : Fluorinated compounds often require DMSO or cyclodextrin-based formulations. Measure logP values (e.g., using shake-flask method) to correlate with activity .

- Metabolic instability : Perform microsomal stability assays to assess degradation pathways. Fluorine substituents can reduce oxidative metabolism but may introduce hydrolytic liabilities .

- Off-target effects : Use proteomics or kinome profiling to identify unintended interactions. For example, trifluoromethyl groups may bind hydrophobic pockets in non-target proteins .

Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can reaction mechanisms for N-alkylation of 2-(trifluoromethyl)aniline be elucidated under varying conditions?

- Methodological Answer:

- Kinetic Studies : Monitor reaction rates via in situ to distinguish SN1 vs. SN2 pathways. Fluorinated ethyl groups may stabilize carbocation intermediates in SN1 mechanisms .

- Isotopic Labeling : Use -labeled water or DO to track hydrolysis by-products in alkylation reactions .

- Computational Modeling : Calculate transition-state energies (e.g., using Gaussian) to identify rate-determining steps. For example, steric effects from CF groups increase activation energy for nucleophilic attack .

Method Development & Data Analysis

Q. What chromatographic methods are optimal for separating N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline from structurally similar impurities?

- Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Fluorinated compounds exhibit longer retention times due to hydrophobicity .

- Chiral HPLC : For enantiomeric resolution (if applicable), employ cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .

- GC-MS : Suitable for volatile derivatives (e.g., silylated amines). Use electron ionization to fragment and identify CF-containing ions (m/z 69, 119) .

Q. How do fluorinated substituents impact the compound’s crystallization behavior and solid-state stability?

- Methodological Answer:

- Crystallography : Fluorine atoms engage in weak C-F···H interactions, influencing packing motifs. Solve single-crystal structures to analyze lattice parameters (e.g., using Mo-Kα radiation) .

- DSC/TGA : Assess thermal stability. Trifluoromethyl groups lower melting points but enhance thermal decomposition resistance (e.g., >200°C for analogous compounds) .

- Hygroscopicity Testing : Fluorinated amines may absorb moisture, affecting long-term stability. Store under argon with molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.